molecular formula C17H20ClNS B6207892 3-(diphenylmethyl)thiomorpholine hydrochloride CAS No. 2703781-61-5

3-(diphenylmethyl)thiomorpholine hydrochloride

Cat. No.: B6207892
CAS No.: 2703781-61-5
M. Wt: 305.9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Diphenylmethyl)thiomorpholine hydrochloride is a chemical compound characterized by the presence of a thiomorpholine ring substituted with a diphenylmethyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(diphenylmethyl)thiomorpholine hydrochloride typically involves the reaction of thiomorpholine with diphenylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring, where halogenated reagents replace hydrogen atoms, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

    Substitution: Halogenated reagents like bromine or chlorine; often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, sulfide derivatives.

    Substitution: Halogenated thiomorpholine derivatives.

Scientific Research Applications

3-(Diphenylmethyl)thiomorpholine hydrochloride is utilized in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Used in the development of new materials and chemical intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-(diphenylmethyl)thiomorpholine hydrochloride exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory cytokines and pathways.

Comparison with Similar Compounds

    Thiomorpholine: A simpler analog without the diphenylmethyl group.

    Diphenylmethyl derivatives: Compounds like diphenhydramine, which also contain the diphenylmethyl moiety but differ in their core structure.

Uniqueness: 3-(Diphenylmethyl)thiomorpholine hydrochloride stands out due to the combination of the thiomorpholine ring and the diphenylmethyl group, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their scientific endeavors.

Properties

CAS No.

2703781-61-5

Molecular Formula

C17H20ClNS

Molecular Weight

305.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.